2,2',3,6'-Tetrachlorobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLICQCTXWQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866046 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-47-5 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health risk. Their resistance to degradation and lipophilic nature facilitate their accumulation in the food chain, leading to potential toxic effects in both wildlife and humans. Among the 209 possible PCB congeners, 2,2',3,6'-Tetrachlorobiphenyl, also known as PCB 45, is a notable tetrachlorinated congener that warrants detailed scientific examination. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and insights for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work, from environmental monitoring to toxicological assessment and the development of remediation strategies. Our understanding of the behavior, fate, and toxicity of this specific congener is paramount to addressing the legacy of PCB contamination.
Chemical Identity and Structure
This compound (PCB 45) is a synthetic organochlorine compound. A clear understanding of its fundamental identifiers and structure is the foundation for any scientific investigation.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | PubChem[1] |
| PCB Number | 45 | PubChem[1] |
| CAS Number | 70362-45-7 | PubChem[1] |
| Molecular Formula | C₁₂H₆Cl₄ | PubChem[1] |
| Molecular Weight | 292.0 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | PubChem[1] |
| InChI Key | VHGHHZZTMJLTJX-UHFFFAOYSA-N | PubChem[1] |
The structural arrangement of chlorine atoms on the biphenyl backbone dictates the physicochemical properties and toxicological behavior of each PCB congener. In this compound, the chlorine atoms are substituted at positions 2, 2', 3, and 6'.[2] The ortho-substituted chlorines (at positions 2, 2', 6, and 6') influence the rotation of the two phenyl rings around the central carbon-carbon bond.[2] This steric hindrance prevents the molecule from adopting a planar configuration, which in turn affects its interaction with biological receptors.[2]
Caption: Chemical structure of this compound (PCB 45).
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its environmental transport, fate, and bioavailability. While experimental data for this specific congener are scarce, a combination of computed values and data from related congeners can provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source | Notes |
| Melting Point | 106.53 °C (estimate) | ECHEMI[3] | Estimated value. Experimental data for other tetrachlorobiphenyls, such as 3,3',4,4'-Tetrachlorobiphenyl (PCB 77), show a melting point of 182-184 °C.[4] |
| Boiling Point | 347.9 °C at 760 mmHg (estimate) | ECHEMI[3] | Estimated value. Lower chlorinated Aroclors (commercial PCB mixtures) have boiling points in the range of 290-325 °C.[5] |
| Vapor Pressure | No experimental data available | - | The vapor pressure of PCBs generally decreases with increasing chlorination.[2] For comparison, the vapor pressure of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 0.0000164 mmHg.[4] |
| Water Solubility | No experimental data available | - | PCBs are generally hydrophobic with low water solubility that decreases with increasing chlorination.[6] The water solubility of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is reported as 0.0018 mg/L.[4] |
| Octanol-Water Partition Coefficient (log Kow) | 5.4 (Computed) | PubChem[1] | The log Kow is a measure of a chemical's lipophilicity. A higher value indicates a greater tendency to partition into fatty tissues. For comparison, the experimental log Kow for 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 6.72.[4] |
| Henry's Law Constant | No experimental data available | - | This constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase. It is a key parameter for modeling air-water exchange. |
Expert Insight: The lack of extensive experimental data for this compound highlights a critical knowledge gap. While computational models provide useful estimates, they are not a substitute for empirical measurements. The physicochemical properties of PCBs are highly dependent on the specific congener, and even small differences in chlorine substitution can lead to significant variations in behavior. For instance, the planarity of the molecule, which is influenced by the number of ortho-substituted chlorines, has a profound impact on its toxicological properties. Therefore, when conducting risk assessments or developing analytical methods, it is crucial to consider the potential range of properties for a given congener and to prioritize the acquisition of experimental data whenever feasible.
Environmental Fate and Transport
The environmental persistence and mobility of this compound are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil, sediment, and organic matter, limiting its mobility in aqueous systems.[7] However, its semi-volatile nature allows for atmospheric transport over long distances.
Key Environmental Processes:
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Adsorption: Due to its hydrophobicity, PCB 45 will strongly partition to organic matter in soil and sediment. This process reduces its availability for degradation and uptake by organisms but also contributes to its long-term persistence in these environmental compartments.
-
Volatilization: Although it has a low vapor pressure, volatilization from contaminated surfaces, particularly water bodies, can be a significant transport mechanism, leading to its distribution in the atmosphere.[7]
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Bioaccumulation: The high lipophilicity of this compound leads to its significant bioaccumulation in the fatty tissues of organisms. This process results in the biomagnification of the compound through the food chain, with top predators having the highest concentrations.
-
Biodegradation: The degradation of PCBs in the environment is a slow process. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are removed from the biphenyl structure, can occur.[8] The resulting less-chlorinated congeners may then be more susceptible to aerobic degradation by microorganisms.[8] Some bacterial strains, such as Pseudomonas, have been shown to degrade tetrachlorobiphenyls.
Caption: Environmental fate and transport pathways of this compound.
Toxicological Profile
The toxicology of PCBs is complex and congener-specific. While this compound is not classified as a dioxin-like PCB due to its non-planar structure, it still exhibits toxicity. The general health effects of PCBs in humans can include skin conditions such as chloracne, as well as damage to the liver, immune system, and reproductive system.[9] The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).
A study on the enantioselective hydroxylation of this compound (referred to as CB45 in the study) by human and rat cytochrome P450 enzymes (CYP2B6 and CYP2B1, respectively) revealed that it is metabolized to hydroxylated and dechlorinated products.[10] The toxicity of PCBs can be altered by metabolism, and the specific metabolites formed can have different biological activities than the parent compound.[10]
Key Toxicological Endpoints for PCBs:
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Carcinogenicity: PCBs are considered probable human carcinogens.
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Neurotoxicity: Developmental exposure to PCBs has been associated with neurodevelopmental deficits.
-
Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone function.
-
Immunotoxicity: PCBs can suppress the immune system, making individuals more susceptible to infections.
-
Reproductive and Developmental Toxicity: Exposure to PCBs can have adverse effects on reproduction and development.
Expert Insight: The toxicological evaluation of individual PCB congeners is a critical area of research. While the focus has often been on dioxin-like PCBs, non-dioxin-like congeners such as this compound can also contribute significantly to the overall toxicity of PCB mixtures found in the environment. Understanding the metabolism and mode of action of these individual congeners is essential for accurate risk assessment and for the development of effective public health interventions.
Analytical Methodologies
The accurate detection and quantification of this compound in various environmental and biological matrices are essential for monitoring, risk assessment, and regulatory compliance. The standard method for PCB analysis is gas chromatography (GC).
EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography
This method is widely used for the determination of PCBs as Aroclors or as individual congeners in extracts from solid, tissue, and aqueous matrices.[11]
Experimental Protocol Outline:
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Sample Extraction:
-
Solid and Tissue Samples: Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) are commonly used with solvents such as hexane/acetone or dichloromethane/acetone.
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Aqueous Samples: Liquid-liquid extraction with a suitable solvent like dichloromethane.
-
-
Cleanup:
-
The sample extracts are often subjected to a cleanup procedure to remove interfering compounds. This may involve techniques such as gel permeation chromatography (GPC), silica gel chromatography, or treatment with sulfuric acid.
-
-
Instrumental Analysis:
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An In-Depth Technical Guide to the Environmental Fate and Transport of 2,2',3,6'-Tetrachlorobiphenyl
A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Data Interpretation
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) that, despite being banned from production in many countries for decades, continue to pose a significant environmental and human health risk. Their chemical stability, resistance to degradation, and lipophilicity contribute to their ubiquity in various environmental compartments. This technical guide focuses specifically on the environmental fate and transport of 2,2',3,6'-Tetrachlorobiphenyl, a congener belonging to the tetrachlorobiphenyl homolog group. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of this compound's behavior in the environment. We will delve into its fundamental physicochemical properties, its partitioning and transport mechanisms across air, water, and soil, its susceptibility to biotransformation, and the analytical methodologies essential for its accurate quantification.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of this compound is fundamentally dictated by its inherent physical and chemical characteristics. These properties govern its partitioning between different environmental media, its potential for long-range transport, and its bioavailability to organisms.
Core Molecular and Physical Data
A thorough understanding of the following parameters is the starting point for any environmental fate assessment.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Cl₄ | PubChem |
| Molecular Weight | 292.0 g/mol | PubChem[1] |
| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | PubChem[1] |
| CAS Number | 70362-45-7 | PubChem[1] |
| Synonyms | PCB 45 | PubChem[1] |
| Computed LogKow (XLogP3) | 5.4 | PubChem[2] |
Note: The computed LogKow value provides an estimate of the octanol-water partition coefficient and indicates a high potential for bioaccumulation. Experimental data should be prioritized when available for the most accurate assessment.
Environmental Partitioning and Transport: A Multi-Compartment Journey
The low water solubility and vapor pressure of PCBs, including this compound, coupled with air, water, and sediment transport processes, facilitate their movement from local contamination sites to remote areas.[3]
Soil and Sediment Sorption: The Organic Carbon Anchor
Upon release into the terrestrial or aquatic environment, this compound will preferentially adsorb to soil and sediment particles. The primary driver for this partitioning is the organic carbon content of the solid matrix. This relationship is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value signifies strong binding to organic matter, which limits the compound's mobility in soil and its availability in the aqueous phase.
The determination of Koc is critical for predicting leaching potential and surface runoff. It is often estimated from the octanol-water partition coefficient (Kow) using established quantitative structure-activity relationship (QSAR) models.
Experimental Protocol: Determination of Soil-Water Partition Coefficient (Kd) and Organic Carbon-Water Partition Coefficient (Koc)
This protocol outlines a batch equilibrium method for determining the soil-water partition coefficient (Kd) and subsequently calculating the organic carbon-water partition coefficient (Koc).
1. Materials and Reagents:
- Test soil/sediment with known organic carbon content (foc).
- This compound standard solution of known concentration in a water-miscible solvent (e.g., methanol).
- Calcium chloride (CaCl₂) solution (0.01 M) to create a background electrolyte solution.
- High-purity water.
- Centrifuge tubes with screw caps.
- Orbital shaker.
- High-speed centrifuge.
- Gas chromatograph-mass spectrometer (GC-MS).
2. Experimental Procedure:
- Soil/Sediment Preparation: Air-dry and sieve the soil/sediment to a uniform particle size (e.g., <2 mm). Determine the organic carbon fraction (foc) using a suitable method (e.g., elemental analysis).
- Spiking: Prepare a series of aqueous solutions of this compound at different concentrations in the 0.01 M CaCl₂ solution. The initial concentration should be below the aqueous solubility of the compound.
- Equilibration: Add a known mass of the prepared soil/sediment to each centrifuge tube. Add a known volume of the spiked aqueous solution to each tube. The soil-to-solution ratio should be optimized to achieve measurable concentrations in both phases after equilibration.
- Shaking: Securely cap the tubes and place them on an orbital shaker. Shake at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetics study is recommended to determine the optimal equilibration time.
- Phase Separation: After shaking, centrifuge the tubes at high speed to separate the solid and aqueous phases.
- Analysis: Carefully collect an aliquot of the supernatant (aqueous phase) and analyze the concentration of this compound using GC-MS. The concentration in the solid phase is determined by mass balance.
3. Data Analysis:
- Calculate the amount of this compound sorbed to the soil/sediment (Cs) and the equilibrium concentration in the aqueous phase (Cw).
- The soil-water partition coefficient (Kd) is calculated as: Kd = Cs / Cw
- The organic carbon-water partition coefficient (Koc) is then calculated as: Koc = Kd / foc
Causality Behind Experimental Choices:
-
The use of a background electrolyte solution (0.01 M CaCl₂) mimics the ionic strength of natural soil porewater and helps to standardize the experimental conditions.
-
A batch equilibrium approach is a well-established and reliable method for determining sorption coefficients.
-
GC-MS is the preferred analytical technique due to its high sensitivity and selectivity for quantifying PCBs at low concentrations.
Atmospheric Transport: The "Grasshopper Effect"
Lighter PCB congeners, including tetrachlorobiphenyls, can volatilize from contaminated surfaces (soil and water) into the atmosphere.[4] Once airborne, they can be transported over vast distances by wind currents.[4] This process, often termed the "grasshopper effect," involves cycles of volatilization in warmer regions and deposition in cooler regions, leading to the contamination of remote ecosystems like the Arctic.[4] The tendency of a chemical to partition between the gas and aqueous phases is described by its Henry's Law constant.
Biotransformation: The Slow Path to Degradation
While PCBs are notoriously persistent, they are not entirely immune to biological transformation. Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment.[3] These processes can be broadly categorized as anaerobic and aerobic.
Anaerobic Reductive Dechlorination
Under anaerobic conditions, typically found in deeper sediments, microorganisms can remove chlorine atoms from the biphenyl structure in a process called reductive dechlorination.[3] This process is crucial as it often transforms highly chlorinated, more toxic congeners into less chlorinated forms that are more susceptible to aerobic degradation.[5] The specific dechlorination pathways are dependent on the microbial communities present and the congener structure.
Aerobic Degradation
In the presence of oxygen, certain bacteria, such as those from the Pseudomonas and Rhodococcus genera, can degrade less chlorinated PCBs. This process typically involves the action of dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. The presence of adjacent unchlorinated carbon atoms is often a prerequisite for efficient aerobic degradation.
Diagram: Generalized Biotransformation Pathways of this compound
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CAS number and molecular weight of 2,2',3,6'-Tetrachlorobiphenyl
An In-Depth Technical Guide to 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a specific congener of the polychlorinated biphenyl (PCB) class of compounds. PCBs are synthetic organochlorine compounds that were once widely used in various industrial applications due to their chemical stability.[1] However, their persistence in the environment, bioaccumulative nature, and toxic effects have led to a global ban on their production.[1] Understanding the properties, synthesis, biological effects, and analytical methods for individual PCB congeners is crucial for toxicological research, environmental monitoring, and risk assessment.
Chemical and Physical Properties
This compound, also known as PCB 45, is a member of the tetrachlorobiphenyl homolog group.[2] It is important to distinguish it from its isomer, this compound (PCB 46), which has a different chlorine substitution pattern and CAS number.[2][3] The key identifiers and physicochemical properties of PCB 45 are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | [4] |
| PCB Number | 45 | [4] |
| CAS Number | 70362-45-7 | [4] |
| Molecular Formula | C₁₂H₆Cl₄ | [4] |
| Molecular Weight | 292.0 g/mol | [4] |
| XLogP3 | 5.4 | [4] |
Synthesis of this compound
While the commercial production of PCBs has been phased out, understanding their synthesis is relevant for historical context and for the preparation of analytical standards in research settings. The industrial synthesis of PCBs typically involved the direct chlorination of biphenyl, which resulted in complex mixtures of congeners. The synthesis of a specific congener like PCB 45 requires a more controlled, regioselective approach. Two common laboratory-scale methods for the synthesis of unsymmetrical biphenyls are the Ullmann condensation and the Suzuki coupling.
A plausible synthetic route for this compound could involve the Suzuki coupling of a chlorinated phenylboronic acid with a chlorinated benzene derivative in the presence of a palladium catalyst.
Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.
Metabolism
The metabolism of PCBs is generally a slow process, contributing to their persistence in the body. [3]It is primarily carried out by the cytochrome P-450 monooxygenase system, which hydroxylates the PCB molecule to form more polar metabolites that can be conjugated and excreted. [3]The rate and products of metabolism are highly dependent on the congener's structure.
Analytical Methodologies
The accurate quantification of specific PCB congeners in complex environmental and biological matrices is a challenging analytical task that requires a multi-step approach. The following protocol is a generalized procedure based on established methods such as EPA Method 1628 for the analysis of PCB 45 in biological tissue. [5][6]
Experimental Protocol: Analysis of PCB 45 in Biological Tissue
1. Sample Preparation and Homogenization: a. Weigh a 10 g aliquot of the tissue sample (wet-weight). b. Homogenize the tissue using a high-speed blender or tissue homogenizer. [5] c. Mix the homogenized sample with anhydrous sodium sulfate to dry the tissue. [5] 2. Extraction: a. Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled PCB). b. Place the sample in a Soxhlet extraction apparatus. [5] c. Extract the sample for a minimum of 16 hours with dichloromethane or a hexane/acetone mixture. [5] d. Concentrate the extract using a rotary evaporator followed by nitrogen evaporation. [5] 3. Cleanup and Fractionation: a. The primary goal of the cleanup step is to remove interfering compounds, particularly lipids from biological samples. b. Perform gel permeation chromatography (GPC) to separate the PCBs from the bulk of the lipids. c. Further purify the extract using a Florisil or silica gel column. [6][7]Elute the PCBs with a non-polar solvent like hexane, while more polar interferences are retained on the column. [7] 4. Instrumental Analysis (GC-MS): a. Concentrate the final extract to a small volume (e.g., 60 µL) and add a recovery standard. [5] b. Inject a 1-2 µL aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS). c. Use a capillary column appropriate for PCB analysis (e.g., DB-5ms). [8] d. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PCB 45. [5] e. Quantify the concentration of PCB 45 by comparing its response to the labeled internal standard. [5]
Caption: Workflow for the analysis of PCBs in biological tissue.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a probable human carcinogen. [1]All work should be conducted in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Waste containing PCBs must be disposed of according to institutional and governmental regulations for hazardous waste.
Conclusion
This compound (PCB 45) is a significant environmental contaminant with well-established toxicity. A thorough understanding of its chemical properties, potential for biological harm through mechanisms like AhR activation, and the analytical methods for its detection are essential for professionals in environmental science, toxicology, and drug development. The protocols and information provided in this guide serve as a technical resource for researchers working with this and other related compounds.
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Methodological & Application
Topic: In Vitro Assays for Assessing the Endocrine-Disrupting Effects of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42)
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Characterizing PCB 42 as an Endocrine Disruptor
Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners that represent a significant challenge to environmental toxicology due to their persistence and bioaccumulation.[1] The biological effects of PCBs are highly dependent on the specific number and position of chlorine atoms on the biphenyl rings.[2] 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) is a non-coplanar PCB congener that requires careful toxicological evaluation. Unlike dioxin-like PCBs, which primarily act through the aryl hydrocarbon receptor (AhR), non-coplanar PCBs often exert their effects by interfering with endocrine signaling pathways.[3][4]
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[5][6] PCBs are well-established EDCs, with documented effects on estrogen, androgen, and thyroid systems, as well as the potential to disrupt steroid hormone biosynthesis (steroidogenesis).[1][7]
This application guide provides a comprehensive overview and detailed protocols for a suite of in vitro assays designed to characterize the endocrine-disrupting potential of PCB 42. The focus is on assays that interrogate key molecular initiating events in the estrogenic, androgenic, and steroidogenic pathways.[8] These assays serve as critical first-tier screening tools to provide mechanistic data, prioritize compounds for further testing, and reduce reliance on animal models.[8][9]
Strategic Workflow for In Vitro Assessment of PCB 42
A tiered and logical approach is essential for a comprehensive assessment. The workflow should begin with assays that evaluate direct interaction with hormone receptors and then proceed to more complex cellular assays that measure downstream functional consequences.
Caption: Tiered workflow for assessing the endocrine-disrupting potential of PCB 42.
Estrogenic Activity Assessment
The estrogenic potential of a compound is its ability to mimic the effects of the natural hormone 17β-estradiol (E2). This is often mediated by direct binding to estrogen receptors (ERα and ERβ).[10] Some PCB metabolites, particularly hydroxylated forms, are known to bind to the ER.[11]
Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled E2 for binding to the estrogen receptor. It provides a quantitative measure of the compound's binding affinity (Kd or IC50). The source of the receptor can be recombinant human ER or cytosol prepared from estrogen-responsive tissues, such as the uteri of ovariectomized rats.[12]
Causality Behind Experimental Choices:
-
Receptor Source: Recombinant human ER (α or β) offers high purity and specificity.[13] Rat uterine cytosol provides a more biologically complex matrix but may have higher variability.[12]
-
Separation Method: Hydroxylapatite (HAP) is commonly used to separate the receptor-ligand complex from the free ligand due to its high affinity for the receptor protein.[12]
Protocol: ER Competitive Binding Using Rat Uterine Cytosol
Materials:
-
TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[12]
-
Radiolabeled Estradiol: [³H]-17β-estradiol.
-
Unlabeled 17β-estradiol (for standard curve).
-
PCB 42 stock solution in DMSO.
-
Hydroxylapatite (HAP) slurry.
-
Uteri from ovariectomized rats (7-10 days post-surgery).[12]
-
Scintillation fluid and vials.
Procedure:
-
Cytosol Preparation: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet cellular debris and obtain the cytosol (supernatant). Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
TEDG buffer.
-
A fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM).[12]
-
Increasing concentrations of unlabeled E2 (for the standard curve) or PCB 42. A wide concentration range is recommended for test chemicals (e.g., 10⁻¹⁰ to 10⁻⁴ M).[12]
-
A constant amount of uterine cytosol protein (e.g., 50-100 µg).[12]
-
-
Incubation: Incubate tubes overnight (18-24 hours) at 4°C to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15-20 minutes, vortexing intermittently. Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellet multiple times with buffer to remove unbound [³H]-E2.
-
Quantification: Resuspend the final pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (E2 or PCB 42). Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).
ER Transcriptional Activation (Reporter Gene) Assay
Principle: This cell-based assay measures the functional consequence of ER binding. It uses an estrogen-responsive cell line, such as the human breast cancer cell line MCF-7 (which endogenously expresses ERα), or a cell line stably transfected with the ER and a reporter gene construct.[2] The construct contains an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase). When an ER agonist binds to the receptor, the complex binds to the ERE and drives the expression of the reporter, which can be quantified.[14]
Caption: Mechanism of an Estrogen Receptor (ER) reporter gene assay.
Protocol: Estrogenic Activity in MCF-7 Cells (E-SCREEN Assay)
Materials:
-
MCF-7 cells.
-
Culture medium: DMEM with 10% Fetal Bovine Serum (FBS).
-
Assay medium: DMEM with 10% charcoal-stripped FBS (to remove endogenous hormones).
-
PCB 42 and 17β-estradiol (positive control) stock solutions in DMSO.
-
Cell proliferation assay reagent (e.g., MTT, WST-1).
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture medium.
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Hormone Deprivation: Replace the culture medium with assay medium (containing charcoal-stripped FBS) and incubate for 24-48 hours to synchronize cells and minimize basal ER activity.
-
Treatment: Expose cells to a serial dilution of PCB 42 or E2 for a defined period (typically 48-72 hours). Include a vehicle control (DMSO).
-
Quantification of Proliferation: Measure cell proliferation using a suitable colorimetric assay. Estrogenic compounds induce MCF-7 cell proliferation.
-
Data Analysis: Calculate the proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC50 (the concentration that causes 50% of the maximal response). The estrogenic activity of PCB 42 can be expressed relative to E2.
Androgenic and Anti-Androgenic Activity Assessment
These assays determine if PCB 42 can mimic natural androgens (like testosterone or DHT) or block their action.[5] Interference with the androgen receptor (AR) is a key mechanism of endocrine disruption.[15]
Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assay
Principle: This assay is analogous to the ER reporter assay. It uses a mammalian or yeast cell line engineered to express the human AR and a reporter gene (e.g., luciferase) under the control of an Androgen Response Element (ARE).[5][16] The assay can be run in two modes:
-
Agonist Mode: To detect androgenic activity, cells are treated with PCB 42 alone.
-
Antagonist Mode: To detect anti-androgenic activity, cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and varying concentrations of PCB 42. A reduction in the DHT-induced signal indicates antagonism.
Protocol: AR Reporter Assay in a Stably Transfected Cell Line (e.g., MDA-kb2)
Materials:
-
MDA-kb2 cell line (or similar AR-responsive reporter cell line).
-
Assay medium with charcoal-stripped FBS.
-
PCB 42, Dihydrotestosterone (DHT, positive agonist control), and Flutamide (positive antagonist control) stock solutions.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Treatment (Agonist Mode): Treat cells with serial dilutions of PCB 42 or DHT.
-
Treatment (Antagonist Mode): Treat cells with serial dilutions of PCB 42 or Flutamide in the presence of a fixed, sub-maximal concentration of DHT (e.g., its EC50 value).
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence vs. log concentration of PCB 42 to determine the EC50.
-
Antagonist Mode: Plot the percentage inhibition of the DHT-induced signal vs. log concentration of PCB 42 to determine the IC50.
-
Steroidogenesis Assessment
Steroidogenesis is the metabolic pathway that converts cholesterol into steroid hormones.[17] Chemicals can disrupt this pathway by inhibiting key enzymes, leading to altered hormone levels.
H295R Steroidogenesis Assay
Principle: The human adrenocortical carcinoma cell line, NCI-H295R, is the gold standard for in vitro steroidogenesis testing. These cells express all the key enzymes required for the synthesis of progestagens, corticosteroids, androgens, and estrogens.[17][18] The assay measures the amount of key hormones, primarily testosterone (T) and 17β-estradiol (E2), secreted into the cell culture medium following exposure to the test chemical.[18] This allows for the detection of effects on multiple points in the steroidogenic pathway.[18]
Caption: Simplified steroidogenesis pathway in H295R cells.
Protocol: OECD TG 456 H295R Steroidogenesis Assay (Adapted)
Materials:
-
NCI-H295R cells (ATCC CRL-2128).[18]
-
Assay medium supplemented with insulin, transferrin, selenium, and a mitogen like forskolin (to stimulate the pathway).
-
PCB 42 stock solution.
-
Positive controls (e.g., Forskolin to stimulate, Prochloraz to inhibit).
-
ELISA kits or LC-MS/MS system for hormone quantification.
-
Cell viability assay reagent (e.g., MTT).
Procedure:
-
Cell Culture and Seeding: Culture H295R cells and seed them in 24- or 96-well plates. Allow them to acclimate for 24 hours.[17]
-
Treatment: Replace the medium with fresh assay medium containing serial dilutions of PCB 42 and controls.
-
Medium Collection: After incubation, carefully collect the culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using validated ELISA kits or a more comprehensive LC-MS/MS analysis.
-
Cell Viability: Assess the viability of the remaining cells to ensure that observed effects on hormone production are not due to cytotoxicity.[18]
-
Data Analysis: Normalize hormone concentrations to a solvent control. A significant increase or decrease in hormone levels indicates a potential effect on steroidogenesis. Results are typically expressed as fold-change relative to the control.
Summary of In Vitro Assays for PCB 42
| Assay Type | Principle | Key Endpoint(s) | Model System | Information Provided |
| ER Competitive Binding | Displacement of a labeled ligand from the estrogen receptor. | IC50 | Rat Uterine Cytosol / Recombinant hER | Direct binding affinity to ER. |
| ER Reporter Gene Assay | Ligand-dependent activation of a reporter gene. | EC50 / Fold Induction | MCF-7, T47D, HeLa-9903 | Functional estrogenic (agonist) activity. |
| AR Reporter Gene Assay | Ligand-dependent activation of a reporter gene. | EC50 (Agonist), IC50 (Antagonist) | MDA-kb2, PC3 | Functional androgenic or anti-androgenic activity. |
| H295R Steroidogenesis | Measures changes in hormone production. | Testosterone & Estradiol Levels | H295R Cells | Effects on hormone biosynthesis pathway. |
Conclusion and Forward Look
The suite of in vitro assays described provides a robust framework for characterizing the endocrine-disrupting potential of this compound. By systematically evaluating receptor binding, transcriptional activation, and effects on hormone synthesis, researchers can build a comprehensive profile of PCB 42's mechanisms of action. Positive findings in these assays provide strong, mechanistically-grounded evidence to prioritize the compound for more complex, higher-tier testing and for regulatory consideration. It is crucial to remember that metabolism can alter the toxicity of PCBs; therefore, investigating the activity of hydroxylated metabolites of PCB 42 would be a logical and important next step.[2][11]
References
- Dickerson, S. M., & Gore, A. C. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 69-83.
- Haggard, D. E., Karmaus, A. L., Martin, M.T., Judson, R. S., & Bell, S. M. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(2), 344-360.
-
Kim, J., Lee, H., & Lee, J. (2020). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 21(21), 8205. [Link]
- Khandare, A. L., & Kumar, A. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.
- European Commission, Joint Research Centre. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line.
- Ramadoss, G. V., & Eltom, S. E. (1999). 2,2',6,6'-Tetrachlorobiphenyl is estrogenic in vitro and in vivo. Toxicology and Applied Pharmacology, 154(1), 1-9.
-
U.S. EPA. (2015). High-throughput H295R steroidogenesis assay. United States Environmental Protection Agency. [Link]
- Khan, S., & Sajid, M. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Biomedical Science, 18, 66.
- Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 673-680.
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. [Link]
- Liodden, T., Halvorsen, A. R., & Taskén, K. A. (2017).
- Ullerås, E., F. Pontén, and J. G. G. van der Ven. (2014). Exposure to the Three Structurally Different PCB Congeners (PCB 118, 153, and 126) Results in Decreased Protein Expression and Altered Steroidogenesis in the Human Adrenocortical Carcinoma Cell Line H295R. Toxicological Sciences, 137(1), 121-132.
- Ma, R., & Sassoon, D. A. (2006). PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice. Environmental Health Perspectives, 114(6), 898-904.
- Gore, A. C. (2008). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action.
- Garner, C. E., Jefferson, W. N., Burka, L. T., & Matthews, H. B. (1999). Rapid assay for oestrogen receptor binding to PCB metabolites. Toxicology and Applied Pharmacology, 159(2), 183-192.
- Hamers, T., Kamstra, J. H., Cenijn, P. H., Pencikova, K., Palkova, L., Simeckova, P., ... & Legler, J. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Toxicology and Applied Pharmacology, 343, 35-47.
-
Caserta, D., Mantovani, A., Marci, R., Fazi, A., Ciardo, F., La Rocca, C., ... & Moscarini, M. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(13), 6903. [Link]
-
OECD. (2015). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. OECD Series on Testing and Assessment, No. 232. [Link]
-
Pal, A., & Kumar, A. (2010). Analysis of androgen receptor activity by reporter gene assays. Sensors, 10(5), 5171-5185. [Link]
-
OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Sources
- 1. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2',6,6'-Tetrachlorobiphenyl is estrogenic in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility | MDPI [mdpi.com]
- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid assay for oestrogen receptor binding to PCB metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Note: Synthesis and Tracer Protocols for [¹⁴C]-2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
Executive Summary
2,2',3,6'-Tetrachlorobiphenyl (PCB 45) is a biologically significant polychlorinated biphenyl congener.[1] Unlike coplanar, dioxin-like PCBs, PCB 45 possesses three ortho-chlorine substitutions, resulting in a non-planar configuration.[1] This structural feature drives distinct toxicokinetic profiles, including neurotoxicity and potential chiral enrichment in biological systems.[1]
This Application Note provides a rigorous protocol for the synthesis of ring-labeled [¹⁴C]-PCB 45. We utilize a modified Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered substrates (tri-ortho coupling).[1] Furthermore, we detail a validated tracer study workflow for assessing Absorption, Distribution, Metabolism, and Excretion (ADME).
Strategic Synthesis Planning
Isotope Selection: Why Carbon-14?
For metabolic tracer studies of Persistent Organic Pollutants (POPs), Carbon-14 (
-
Metabolic Stability: PCBs undergo oxidative metabolism via Cytochrome P450 enzymes (hydroxylation).[1] Tritium labels at the ring positions are susceptible to the "NIH Shift" or exchange with biological water, leading to loss of label and false quantitative data.[1]
-
Skeleton Tracking:
C incorporated into the biphenyl ring ensures the radioactive signal remains associated with the xenobiotic skeleton, regardless of metabolic derivatization (e.g., hydroxylation, sulfation).[1]
Retrosynthetic Analysis
The target molecule, 2,2',3,6'-TCB, is highly sterically congested due to chlorine atoms at positions 2, 2', and 6'.[1] Standard palladium catalysts (e.g., Pd(PPh
Selected Route: High-temperature Suzuki-Miyaura Coupling.[1]
-
Fragment A (Nucleophile): 2,3-Dichlorophenylboronic acid.[1]
-
Fragment B (Electrophile): [UL-¹⁴C]-2,6-Dichloroiodobenzene.[1]
-
Catalytic System: Pd
(dba) with S-Phos or Buchwald biaryl phosphine ligands to overcome steric hindrance.[1]
Chemical Synthesis Protocol
Materials and Safety
-
Radiological Hazard: All steps involving [¹⁴C] must be performed in a designated radio-hood with appropriate shielding.[1]
-
Chemical Hazard: PCBs are probable human carcinogens.[1][2][3] Double-gloving and solid waste containment are mandatory.[1]
Step 1: Synthesis of [UL-¹⁴C]-2,6-Dichloroiodobenzene
Rationale: Commercial availability of specific [¹⁴C]-chlorobenzenes is limited.[1] The Sandmeyer reaction provides a robust route from commercially available [UL-¹⁴C]-aniline derivatives.[1]
-
Chlorination: Chlorinate [UL-¹⁴C]-aniline using N-chlorosuccinimide (NCS) in acetonitrile to yield [UL-¹⁴C]-2,6-dichloroaniline.
-
Diazotization: Dissolve [UL-¹⁴C]-2,6-dichloroaniline (1.0 eq) in concentrated H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
-
Iodination (Sandmeyer): Add KI (1.5 eq) solution slowly. The reaction is exothermic; maintain temperature <5°C initially, then warm to room temperature.[1]
-
Workup: Extract with hexane. Wash with NaHSO₃ (to remove free iodine).[1] Purify via silica flash chromatography.
-
Quality Check: GC-MS to confirm mass (M+ at m/z ~272 for non-labeled, +12 for labeled).[1]
-
Step 2: Sterically Hindered Suzuki-Miyaura Coupling
Rationale: The 2,6-substitution on the electrophile and 2-substitution on the boronic acid create a "tri-ortho" effect.[1] We employ S-Phos, a ligand designed to facilitate coupling of hindered aryl chlorides/iodides.[1]
Reagents:
-
[UL-¹⁴C]-2,6-Dichloroiodobenzene (1.0 mmol, Specific Activity ~50 mCi/mmol)[1]
-
2,3-Dichlorophenylboronic acid (1.5 mmol)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: S-Phos (4 mol%) or PCy3 (tricyclohexylphosphine)[1]
-
Base: K₃PO₄ (3.0 eq)[1]
-
Solvent: Toluene/Water (10:1 v/v)[1]
Procedure:
-
Degassing: Charge a Schlenk flask with toluene/water.[1] Sparge with Argon for 20 mins. Oxygen is the enemy of this catalytic cycle.[1]
-
Assembly: Add the [¹⁴C]-halide, boronic acid, base, Pd precursor, and ligand under Argon counter-flow.
-
Reflux: Seal the vessel and heat to 110°C for 24 hours. Vigorous stirring is essential for the biphasic system.[1]
-
Quench: Cool to RT. Add water (10 mL) and extract with hexane (3 x 10 mL).
-
Purification: The crude mixture will contain de-halogenated byproducts.
-
Pass through a Florisil® column (standard PCB cleanup).[1]
-
Final purification via Semi-preparative HPLC (C18 column, 85% Acetonitrile/Water).
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for [¹⁴C]-PCB 45 utilizing Sandmeyer iodination followed by sterically demanding Suzuki-Miyaura cross-coupling.[1]
Analytical Validation (QC)
Before biological application, the tracer must pass stringent QC.[1]
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC (C18) | > 98% |
| Chemical Purity | GC-MS (EI Mode) | > 98%; Conforms to m/z 290/292/294 pattern |
| Specific Activity | LSC + UV Mass Calc | Target: 40–60 mCi/mmol |
| Isomeric Identity | GC-ECD (DB-5 Column) | Retention time match with authentic PCB 45 standard |
Self-Validating Check:
-
The Isotope Dilution Test: Mix an aliquot of your synthesized [¹⁴C]-PCB 45 with authentic "cold" PCB 45 standard.[1] Inject into HPLC. The UV peak (cold) and the Radio peak (hot) must perfectly co-elute.[1] Any offset indicates the wrong isomer was synthesized.[1]
Biological Tracer Protocol (ADME)[1]
Dosing Formulation
PCBs are highly lipophilic (log Kow ~ 5.6).[1] Do not use aqueous saline.[1]
-
Vehicle: Corn oil or Medium Chain Triglyceride (MCT) oil.[1]
-
Preparation: Dissolve [¹⁴C]-PCB 45 in a small volume of acetone, add to oil, and evaporate the acetone under nitrogen stream to ensure complete solvation in the lipid carrier.[1]
Experimental Design (Rat Model)
-
Dose: 10–30 µmol/kg (Single oral gavage).[1]
-
Metabolic Cage: House animals individually to collect urine and feces separately.[1]
-
Timepoints: 24h, 48h, 72h, up to 14 days (due to slow elimination of PCBs).[1]
Sample Processing & Analysis
Unlike hydrophilic drugs, PCBs require rigorous extraction from tissues.[1]
-
Tissue Homogenization: Liver, adipose, brain, and blood.[1]
-
Extraction:
-
Quantification:
-
Total Radioactivity: Liquid Scintillation Counting (LSC). Note: Colored extracts (liver/blood) require chemical bleaching or combustion (oxidizer) to prevent quenching.[1]
-
Metabolite Profiling: The extract is evaporated, reconstituted, and analyzed via Radio-HPLC to distinguish Parent PCB 45 from Hydroxylated metabolites (OH-PCBs).[1]
-
Tracer Study Workflow
Figure 2: Biological workflow for tracking [¹⁴C]-PCB 45 distribution and metabolism.
References
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) via the Suzuki-coupling of boronic acids.[1] Chemosphere, 45(1), 137-143.[1]
-
Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling.[1][4] Chemosphere, 56(8), 735-744.[1][4]
-
Grimm, F. A., et al. (2013). Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin.[1] Environmental Health Perspectives, 121(6), 657-662.[1] [1]
-
Altenhoff, G., et al. (2004). Sterically Demanding Suzuki-Miyaura Cross-Coupling.[1] Angewandte Chemie International Edition, 43, 1072.[1] (Catalyst selection basis). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Developmental Neurotoxicity Profiling of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
[1][2]
Executive Summary
This guide details the experimental framework for assessing the developmental toxicity of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45) .[1][2] Unlike dioxin-like PCBs (DL-PCBs) that act via the Aryl Hydrocarbon Receptor (AhR), PCB 45 is a non-dioxin-like (NDL) congener .[1][2][3] Its ortho-substitution pattern (2,2',6') prevents the coplanar configuration required for AhR binding.[1][2][3] Instead, PCB 45 exerts neurotoxicity primarily by sensitizing Ryanodine Receptors (RyRs) , leading to dysregulated intracellular calcium (
This document provides a validated workflow for researchers to quantify these effects using primary neuronal calcium imaging and high-throughput zebrafish models .
Mechanistic Foundation: The Calcium-RyR Axis[1][2][3]
To design effective experiments, one must understand the causality of PCB 45 toxicity. The core molecular initiating event (MIE) is the stabilization of the RyR channel in an "open" sub-conductance state.
The Mechanism of Action[4]
-
Receptor Binding: PCB 45 binds allosterically to the RyR complex (specifically RyR1 and RyR2 isoforms) on the endoplasmic reticulum (ER).[1][2]
-
Sensitization: This binding lowers the threshold for channel activation, making RyRs hypersensitive to physiological activators (like
itself) and caffeine.[1][2] -
Calcium Dysregulation: The result is an uncontrolled "leak" or excessive release of
from ER stores into the cytoplasm.[2] -
Developmental Outcome: Elevated cytosolic
activates calcium-dependent signaling pathways (e.g., CaMKII, calcineurin) at inappropriate times, disrupting the cytoskeletal organization required for neurite outgrowth and dendritic spine formation.[1][2]
Pathway Visualization
The following diagram illustrates the cascade from PCB 45 exposure to neurodevelopmental deficits.
Figure 1: Mechanism of Action. PCB 45 sensitizes RyR channels, causing ER calcium depletion and downstream neurotoxicity.[1]
Experimental Protocols
Protocol A: In Vitro Calcium Imaging (Primary Cortical Neurons)
Objective: To quantify the direct sensitization of RyR channels by PCB 45 in a relevant neuronal model. Rationale: Primary neurons retain native RyR signaling complexes, unlike heterologous expression systems.[1][2][3]
Materials
-
Cell Model: Primary cortical neurons (E18 Rat or E16 Mouse).
-
Reagents: Fluo-4 AM (Ca2+ indicator), Pluronic F-127, DMSO (Vehicle).[1][2][3]
-
Test Compound: PCB 45 (Neat or 10 mM stock in DMSO). Note: Final DMSO < 0.1%.[1][2][3]
-
Equipment: Kinetic Fluorescence Plate Reader (e.g., FLIPR) or Confocal Microscope.[1][2][3]
Step-by-Step Methodology
-
Culture Preparation: Plate neurons at 50,000 cells/well in 96-well black-wall plates. Culture for 7–10 days in vitro (DIV) to allow synapse formation.[1][2][3]
-
Dye Loading:
-
Baseline Recording: Measure fluorescence (
) for 30 seconds to establish baseline levels. -
Exposure (The Critical Step):
-
Data Acquisition: Record fluorescence (
) every 2 seconds for 5 minutes. -
Analysis: Calculate
. A significant increase in peak amplitude or area-under-the-curve (AUC) compared to vehicle indicates RyR sensitization.[1][2][3]
Protocol B: In Vivo Zebrafish Developmental Neurotoxicity (DNT)
Objective: To assess the functional consequences of PCB 45 exposure on locomotor behavior and morphology. Rationale: Zebrafish development is rapid, and their locomotor behavior (Photomotor Response) is directly controlled by the nervous system integrity.[1]
Materials
-
Model: Wild-type Zebrafish embryos (AB or Tu strain).
-
Exposure Vessel: 96-well glass-coated plates (PCBs bind to plastic; glass is mandatory).[1][2][3]
-
Reagents: PCB 45 stock, Pronase (for dechorionation).
Step-by-Step Methodology
-
Embryo Collection: Collect embryos and wash in E3 medium.
-
Dechorionation (Optional but Recommended): At 4 hours post-fertilization (hpf), enzymatically dechorionate using Pronase (1 mg/mL) to ensure uniform PCB uptake.[1][2][3]
-
Dosing (Exposure Window):
-
Morphological Screening (24 & 48 hpf):
-
Behavioral Assay (120 hpf - Photomotor Response):
-
Interpretation: NDL-PCBs like PCB 45 typically induce a hyperactive phenotype in the dark phase following a light transition, indicative of disrupted inhibitory signaling.[1][2][3]
Experimental Workflow Diagram
Figure 2: Zebrafish DNT Workflow. Critical timing points for exposure and analysis.
Data Presentation & Analysis
When reporting results, distinguish clearly between NDL-PCB (PCB 45) and DL-PCB effects. Use the table below as a reference for expected outcomes.
| Endpoint | PCB 45 (NDL) Expected Result | Dioxin-like PCB (e.g., PCB 126) Result |
| RyR Binding | High Affinity (Sensitization) | No/Low Affinity |
| Ca2+ Flux | Rapid, high amplitude increase | Minimal acute change |
| Zebrafish Behavior | Hyperactivity / Seizure-like | Hypoactivity / Lethargy |
| Morphology | Subtle (neuronal wiring defects) | Severe (Blue sac, edema, craniofacial) |
Safety & Handling (Critical)
-
Persistency: PCB 45 is a Persistent Organic Pollutant (POP).[1][2][3] It does not degrade easily.[1][2][3][4]
-
PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood .[1][2][3]
-
Waste: All solid and liquid waste must be segregated into "Halogenated Organic Waste" streams.[1][2][3] Do not pour down the drain.
-
Solubility: PCB 45 is highly lipophilic.[1][2][3][4] Dissolve in DMSO or Isooctane.[1][2][3] Avoid water-based stock solutions.[1][2][3]
References
-
Pessah, I. N., et al. (2010).[1][2][3] Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity.[3] Pharmacology & Therapeutics.[1][2][3][5] Link
-
Lehmler, H. J., et al. (2010).[1][2][3] Polychlorinated Biphenyls: New Evidence from the Last Decade.[1][2][3] Critical Reviews in Toxicology.[1][2][3] Link
-
Wayman, G. A., et al. (2012).[1][2][3] PCB-95 Promotes Dendritic Growth via Ryanodine Receptor-Dependent Mechanisms.[1][2][3] Environmental Health Perspectives.[1][2][3] Link[1]
-
Truong, L., et al. (2014).[1][2][3] Multidimensional In Vivo Hazard Assessment Using Zebrafish. Toxicological Sciences.[1][2][3] Link[1]
-
US EPA. (2024). Polychlorinated Biphenyls (PCBs) - Technical Fact Sheet.[1][2][3] EPA.gov.[1][2][3] Link[1]
Sources
- 1. This compound | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2',5,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Ion Suppression for 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) in LC-MS Analysis
Welcome to the technical support guide for the analysis of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with ion suppression for this and other hydrophobic, non-polar analytes. While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method for polychlorinated biphenyls (PCBs) due to their volatility and chemical properties, this guide addresses the unique challenges when LC-MS is the required analytical technique.[1]
Here, we will delve into the causes of ion suppression for compounds like PCB 42 and provide practical, field-proven troubleshooting strategies and frequently asked questions to help you achieve accurate and reproducible results.
Section 1: Troubleshooting Guide for Ion Suppression
Ion suppression is a specific type of matrix effect that reduces the signal of the analyte due to interference from co-eluting components during the ionization process.[2] For a hydrophobic molecule like this compound, this is a significant challenge, especially when using Electrospray Ionization (ESI), which is highly susceptible to such effects.[3]
Initial Diagnosis: Is Ion Suppression Affecting My PCB 42 Analysis?
Question: My this compound signal is low, inconsistent, or completely absent in matrix samples compared to my standards in pure solvent. How can I confirm that ion suppression is the culprit?
Answer: This is a classic symptom of ion suppression. The phenomenon occurs when other molecules in your sample matrix co-elute with your analyte and compete for ionization in the MS source.[2][4] Because MS/MS is highly selective, you may not see a distinct interfering peak in your chromatogram, but the suppression effect can still be severe.[4]
Here’s a systematic approach to diagnose the issue:
1. Post-Column Infusion (PCI) Experiment: This is the definitive method to visualize ion suppression zones in your chromatogram.
-
Protocol:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Infuse this solution continuously into the MS source post-column using a T-junction.
-
Inject a blank matrix extract (a sample processed without the analyte) onto the LC system and run your gradient.
-
Monitor the signal for your analyte. A stable baseline will be observed initially. Any dips in this baseline indicate retention times where matrix components are eluting and suppressing the signal.[5]
-
-
Interpretation: If you observe a significant drop in the signal at or near the retention time of PCB 42, you have confirmed ion suppression.
2. Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound into a clean solvent.
-
Set B: Process a blank matrix sample through your entire sample preparation procedure. Then, spike the same amount of this compound into the final, processed extract.
-
-
Analyze both sets by LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Troubleshooting Workflow: A Step-by-Step Mitigation Strategy
Once ion suppression is confirmed, follow this logical workflow to address the issue. The core principle is to either remove the interfering matrix components or to separate them chromatographically from your analyte.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleanup of 2,2',3,6'-Tetrachlorobiphenyl in Complex Environmental Samples
Welcome to the technical support guide for the analysis of 2,2',3,6'-Tetrachlorobiphenyl (PCB-46). This document is designed for researchers and analytical chemists who are navigating the complexities of PCB quantification in challenging environmental matrices such as soil, sediment, and biological tissues. The inherent lipophilicity of PCBs, coupled with the complex nature of these samples, necessitates robust and optimized cleanup procedures to ensure accurate and reproducible results. This guide synthesizes established methodologies with practical, field-proven insights to help you overcome common analytical hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles and strategies of sample cleanup for PCB analysis.
Q1: Why is a dedicated cleanup step absolutely essential for analyzing this compound in environmental samples?
A1: A dedicated cleanup step is critical because environmental samples are rarely, if ever, "clean." They contain a multitude of compounds that can severely interfere with the analysis. The primary goal of cleanup is to remove these interfering compounds while retaining the analyte of interest, in this case, this compound.
The main reasons for cleanup are:
-
To Mitigate Matrix Effects: Complex matrices, especially those rich in lipids like fish tissue or humic substances in soil, can cause signal suppression or enhancement in the analytical instrument, particularly with mass spectrometry detectors.[1] This leads to inaccurate quantification.
-
To Prevent Analytical System Contamination: Co-extracted substances like fats and oils can contaminate the gas chromatograph (GC) injection port, liner, and analytical column, leading to poor peak shape, shifting retention times, and costly instrument downtime.[2]
-
To Eliminate Co-eluting Interferences: Many compounds can have similar chromatographic properties to PCBs and may co-elute, or appear at the same retention time, as the target analyte.[3] This is especially problematic for non-specific detectors like the Electron Capture Detector (ECD), leading to false positives or overestimated concentrations.[2][3] Cleanup procedures are designed to separate PCBs from these interfering compounds.[4]
Q2: What are the most common cleanup techniques for PCBs, and how do they work?
A2: The choice of cleanup technique depends on the sample matrix and the primary interferences present.[4] The most widely used and effective methods are based on chromatographic principles.
| Cleanup Technique | Principle of Separation | Primary Application / Target Interferences Removed | Key Considerations |
| Gel Permeation Chromatography (GPC) | Size Exclusion. A column with porous gel beads separates molecules based on their hydrodynamic volume.[5] Large molecules (lipids, proteins, humic acids) are excluded from the pores and elute first.[6] Smaller molecules (PCBs, pesticides) enter the pores and elute later.[7] | High-molecular-weight interferences. Essential for high-fat samples like biota, oils, and some sludges.[4][6] | Highly effective for bulk lipid removal. Requires a dedicated GPC system. Solvent choice is critical for proper separation.[6] |
| Silica Gel Chromatography | Adsorption (Polarity). A polar stationary phase (silica) retains polar interfering compounds.[8] PCBs, being nonpolar, are eluted with a nonpolar solvent. | Polar interferences. Can separate PCBs from more polar compounds like certain pesticides and pigments.[8] | The activity of the silica gel (controlled by water content) is a critical parameter that must be standardized to ensure reproducible results.[8] |
| Florisil® Chromatography | Adsorption (Polarity). Florisil® is a polar, activated magnesium silicate.[9] It is highly effective at retaining fats and other polar co-extractives. | Fats, oils, and chlorinated pesticides. Widely used for PCB and pesticide analysis in soil and water extracts.[2][10] | Excellent for removing residual lipids after GPC. Elution patterns can be sensitive to solvent composition and sorbent batch variations.[2] |
| Acid/Chemical Cleanup | Chemical Degradation. Concentrated sulfuric acid is used to oxidize and destroy many organic interfering compounds, leaving the chemically resistant PCBs intact. | Bulk organic matrix. Can be used for highly contaminated samples where other methods are insufficient. | This is a very aggressive technique that can destroy some target analytes if not performed carefully. It is often used in conjunction with other methods like silica gel cleanup.[8] |
Q3: How do I select the optimal cleanup strategy for my specific sample type?
A3: The optimal strategy is often a multi-step approach tailored to the sample matrix. A decision-making workflow can help guide your choice. For example, a high-fat fish tissue sample will require a different approach than a sandy soil sample.
The following diagram illustrates a typical decision-making process for selecting a cleanup workflow.
Caption: Decision workflow for selecting a PCB cleanup strategy.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Recovery of this compound | 1. Adsorbent Activity Too High: Overly activated silica gel or Florisil® can irreversibly adsorb some PCB congeners. 2. Improper Elution: The solvent volume may be insufficient, or the solvent polarity may be too weak to elute the analyte completely from the cleanup column. 3. Evaporative Losses: PCBs, especially lower-chlorinated ones, can be volatile. Aggressive evaporation of the final extract (e.g., high temperature, high nitrogen flow) can lead to significant losses.[4] | 1. Standardize Adsorbent Activity: Deactivate silica gel or Florisil® by adding a specific percentage of water (e.g., 1-5% w/w) and homogenizing.[8] Always test the activity with a standard mix before running samples. 2. Verify Elution Profile: Before processing samples, run a standard of this compound through your cleanup column and collect fractions. Analyze each fraction to determine the exact solvent volume required for >95% recovery. 3. Gentle Concentration: Concentrate extracts using a gentle stream of nitrogen at a controlled temperature (e.g., <40°C). Use a solvent keeper (e.g., a small volume of a high-boiling-point solvent like nonane) to prevent evaporation to complete dryness. |
| High Background / Interfering Peaks in Chromatogram | 1. Insufficient Cleanup: The chosen method is not adequately removing matrix components. This is common in high-fat samples when GPC is skipped.[11] 2. Contaminated Reagents: Solvents, adsorbents, or glassware may be contaminated with PCBs or other interfering substances.[4] 3. Carryover from Previous Sample: The GC injection port or column may have residual matrix from a previous, more concentrated sample. | 1. Implement a Multi-Stage Cleanup: For complex matrices, a single cleanup step is often not enough. Combine GPC for bulk fat removal with a subsequent Florisil® or silica gel column for polishing.[4][12] 2. Run Procedural Blanks: Always process a "blank" sample (containing only reagents) with each batch of real samples. A clean blank confirms the purity of your materials. Use high-purity, pesticide-grade or equivalent solvents. 3. Perform Instrument Maintenance: Regularly replace the GC inlet liner and septum. After analyzing a particularly "dirty" sample, run one or more solvent blanks to check for carryover before injecting the next sample. |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | 1. Active Sites in GC Inlet: Non-volatile matrix components that were not removed during cleanup have deposited in the inlet liner, creating active sites that interact with the analyte. 2. Column Contamination: The front end of the analytical column has been contaminated with non-volatile residue, affecting chromatographic performance. | 1. Use a More Effective Cleanup: This is a direct consequence of insufficient sample cleanup. Review your cleanup strategy (see Q3). 2. Regular GC Inlet Maintenance: Increase the frequency of inlet liner and seal replacement. Using a liner with glass wool can help trap non-volatile material but requires frequent changing. 3. Install a Guard Column: A short (e.g., 1-5 meter) uncoated, deactivated fused silica tube installed before the analytical column can trap contaminants. The guard column can be trimmed or replaced as it becomes contaminated, protecting the more expensive analytical column. |
| Inconsistent Results Between Replicates | 1. Non-Homogeneous Sample: The original environmental sample (especially soil or sediment) was not properly homogenized before subsampling. 2. Inconsistent Cleanup Procedure: Manual cleanup procedures, such as packing columns, can vary from sample to sample, leading to different recoveries. 3. Variable Adsorbent Activity: Using adsorbents from different lots or that have been stored improperly can lead to batch-to-batch variability. | 1. Thorough Sample Homogenization: Before taking an analytical subsample, ensure the entire field sample is thoroughly mixed, sieved (for solids), and free of large debris. 2. Use Standardized Protocols: Follow a detailed Standard Operating Procedure (SOP) precisely for every sample. Consider using commercially available pre-packed SPE cartridges for better consistency than manually packed columns.[8] 3. QC Your Adsorbents: Purchase adsorbents in large lots. When opening a new lot, validate its performance with a known standard to ensure it matches the previous lot before using it on valuable samples. |
Experimental Protocol: Combined GPC and Florisil® Cleanup
This protocol is designed for complex, high-lipid samples (e.g., >1 g lipid in the initial extract) such as fish tissue or fatty sludge.
Objective: To remove bulk lipids via GPC, followed by a Florisil® polishing step to remove remaining polar interferences prior to GC-MS or GC-ECD analysis.
1. Materials & Reagents
-
Sample Extract: Previously extracted from the sample matrix using an appropriate method (e.g., Pressurized Fluid Extraction via EPA Method 3545A) and concentrated to a known volume (e.g., 5 mL) in a suitable solvent for GPC (e.g., Dichloromethane/Cyclohexane 1:1 v/v).[6][13]
-
GPC System: Equipped with a pump, injector, and a GPC column suitable for lipid removal (e.g., Envirobeads™ SX-3 resin).[6]
-
Florisil®: Pesticide residue grade, activated and then deactivated with a known percentage of water (e.g., 1.2% w/w).
-
Sodium Sulfate: Anhydrous, granular, baked at 400°C for 4 hours.
-
Solvents: Pesticide-grade or equivalent Dichloromethane, Cyclohexane, Hexane, and Diethyl Ether.
-
Glassware: Chromatography columns (e.g., 20 mm ID), concentration tubes, vials.
2. Step-by-Step Methodology
Part A: GPC Cleanup
-
System Calibration: Calibrate the GPC system by injecting a standard solution containing corn oil (to represent lipids) and a PCB standard. Collect timed fractions and analyze them to determine the elution window for the lipids (discard fraction) and the PCBs (collect fraction).
-
Sample Injection: Inject a known volume of the sample extract onto the GPC column.
-
Fraction Collection: Elute the sample with the mobile phase (e.g., Dichloromethane/Cyclohexane 1:1).
-
Discard: The initial fraction containing the high-molecular-weight lipids.
-
Collect: The subsequent fraction containing the PCBs and other small molecules. The collection window is determined during calibration.
-
-
Concentration: Concentrate the collected PCB fraction to approximately 1 mL using a rotary evaporator or nitrogen evaporator.
Part B: Florisil® Column Cleanup
-
Column Preparation:
-
Place a glass wool plug at the bottom of a chromatography column.
-
Add 10 g of the deactivated Florisil®, tapping the column to ensure even packing.
-
Top the Florisil® layer with 1-2 cm of anhydrous sodium sulfate.[10]
-
-
Column Pre-wetting: Pre-elute the column with 40 mL of hexane. Drain the solvent to the top of the sodium sulfate layer. Do not let the column run dry.
-
Sample Loading: Transfer the concentrated eluate from the GPC step (in ~1 mL of solvent) onto the column. Rinse the concentration tube with small portions of hexane and add these rinsates to the column.
-
Elution:
-
Fraction 1 (PCBs): Elute the column with 200 mL of hexane. This fraction will contain the PCBs.[9]
-
Fraction 2 (Pesticides, if needed): Elute with a more polar solvent mixture (e.g., 200 mL of 6% diethyl ether in hexane) if other analytes like organochlorine pesticides are also of interest.
-
-
Final Concentration: Concentrate the collected PCB fraction (Fraction 1) to a final volume of 1.0 mL for instrumental analysis.
3. Quality Control (Self-Validating System)
-
Method Blank: A procedural blank must be run with every sample batch to check for contamination.[4]
-
Laboratory Control Spike (LCS): A clean sand or sodium sulfate sample spiked with a known amount of this compound and surrogates. This sample is processed through the entire cleanup and analysis procedure to measure the method's accuracy and recovery.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known amount of analyte. This measures the effect of the sample matrix on recovery and the precision of the method.
-
Surrogate Standards: Isotopically labeled analogs of PCBs or other non-target PCBs are added to every sample before extraction. Their recovery provides a measure of the method's performance for each individual sample.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Gauthier, L. T., et al. (2009). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Journal of Chromatography A, 1216(49), 8676–8683. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Verification of PCB Spill Cleanup by Sampling and Analysis. Retrieved from [Link]
-
Kuehl, D. W., & Leonard, E. N. (1983). Evaluation of Several Columns and Solvents for Gel Permeation Chromatography (GPC) Clean-Up of Fish Tissue Prior to PCB Analysis. LCGC International. Available at: [Link]
-
ICES. (2012). Determination of polychlorinated biphenyls (PCBs) in sediment and biota. ICES Techniques in Marine Environmental Sciences, No. 53. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63108, 2,2',3,6-Tetrachlorobiphenyl. Retrieved from [Link]
-
Waters Corporation. (n.d.). Certified Sep-Pak Florisil for Sample Cleanup Organochlorine Pesticides and PCBs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Characterization: Sampling and Testing Approaches for PCBs. Retrieved from [Link]
-
Batchelor, S. P., et al. (1990). Silica gel column cleanup for pesticides, PCBs and PAHs in water, sediment and biota samples from the Yamaska River, Quebec. National Water Research Institute. Available at: [Link]
-
Circuit Technology. (n.d.). How do you validate a PCBA cleaning process? Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
ResearchGate. (n.d.). PCBs in Great Lakes sediments, determined by positive matrix factorization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3620C: Florisil Cleanup. Retrieved from [Link]
-
Manko, Gold, Katcher & Fox LLP. (2022). EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521055, this compound. Retrieved from [Link]
-
Aalizadeh, R., et al. (2021). Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone-Based Passive Sampling. Environmental Toxicology and Chemistry, 40(12), 3299-3309. Available at: [Link]
-
SciSpace. (n.d.). Optimizing Solvent Extraction of PCBs from Soil. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
-
EAG Laboratories. (n.d.). Gel Permeation Chromatography | GPC. Retrieved from [Link]
-
ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved from [Link]
-
Biotage. (2023). Why and when is florisil cleanup necessary with sample extracts? Retrieved from [Link]
-
Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]
-
OAE Publishing Inc. (2022). Polychlorinated biphenyls (PCBs) in water and sediments from the Udu River, Niger Delta, Nigeria: concentration, distribution and risk assessment. Water Emerging Contaminants & Nanoplastics. Available at: [Link]
-
Chromatography Forum. (2024). PCB cleanup - too fancy? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). How to Test for PCBs and Characterize Suspect Materials. Retrieved from [Link]
-
Maryland Department of the Environment. (2021). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C). Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 4: Chemical and Physical Information. Retrieved from [Link]
-
Air Toxics Ltd. (n.d.). 1668C Air - Analytical Method. Retrieved from [Link]
-
ESA Environmental Consultants. (2024). PCB Cleanup Just Got a Little Easier. Retrieved from [Link]
-
Chromatography Forum. (2009). PCB analysis GC/MS. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Automated Clean-up of PCB extracts from Waste Oil using the Agilent 7696A Sample Prep WorkBench. Retrieved from [Link]
-
Son, M. H., et al. (2015). Practical remediation of the PCB-contaminated soils. Journal of Environmental Science and Health, Part A, 50(5), 447-453. Available at: [Link]
-
Oak Ridge National Laboratory. (1997). Toxicological Benchmarks for Screening Contaminants of Potential Concern for Effects on Sediment-Associated Biota: 1997 Revision. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Gel Permeation Chromatography in the GC/MS Analysis of Organics in Sludges. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem CID 36187, Pcb 77. Retrieved from [Link]
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- 13. epa.gov [epa.gov]
Technical Support Center: Quantification of Low-Level 2,2',3,6'-Tetrachlorobiphenyl (PCB-43)
Welcome to the technical support center for the analysis of 2,2',3,6'-Tetrachlorobiphenyl (PCB-43) at low concentrations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level PCB analysis. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound (PCB-43) and why is its low-level quantification important?
A1: this compound, also known as PCB-43, is a specific congener of the 209 possible polychlorinated biphenyls.[1][2] PCBs are a class of synthetic organic compounds that were widely used in industrial applications due to their chemical stability.[3][4] Although their production was banned in many countries in the 1970s, their persistence and tendency to bioaccumulate in the environment and food web pose ongoing health concerns, including potential carcinogenic effects.[2][3][4] Quantifying low levels of specific congeners like PCB-43 is crucial for accurate risk assessment, environmental monitoring, and understanding toxicological impacts, as toxicity can vary significantly between different PCB congeners.
Q2: What are the primary challenges in analyzing PCB-43 at low concentrations?
A2: The primary challenges in quantifying low-level PCB-43 stem from several factors:
-
Matrix Interference: Complex sample matrices, such as soil, sediment, and biological tissues, contain a multitude of co-extracted compounds that can interfere with the detection of PCB-43, leading to inaccurate results.[5]
-
Contamination: PCBs are ubiquitous environmental contaminants, and there is a high risk of sample contamination during collection, preparation, and analysis.[6]
-
Low Concentrations: Detecting and accurately quantifying PCB-43 at trace levels (parts-per-quadrillion or pg/L) requires highly sensitive analytical instrumentation and meticulous sample preparation to concentrate the analyte.[2][7]
-
Co-elution: Many PCB congeners have similar chemical properties, which can lead to co-elution during chromatographic separation, making it difficult to distinguish and quantify individual congeners.
Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Sample Preparation & Extraction
Q3: I am experiencing low recovery of PCB-43 from my soil/sediment samples. What are the likely causes and how can I improve my extraction efficiency?
A3: Low recovery of PCB-43 from solid matrices is a common issue. The cause often lies in the extraction methodology not being robust enough for the specific sample type.
Causality: PCBs, being lipophilic, have a strong affinity for organic matter in soil and sediment. Inefficient extraction fails to overcome these matrix interactions. The choice of solvent and extraction technique is critical.
Troubleshooting Steps:
-
Assess Your Extraction Method:
-
Soxhlet Extraction: This is a rigorous and exhaustive technique, often considered a gold standard for its consistency and accuracy with difficult matrices.[1] If you are using other methods, consider switching to Soxhlet (e.g., EPA Method 3540C) for a 16-24 hour extraction with a suitable solvent mixture like hexane/acetone (1:1).[1][8]
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These methods offer faster extraction times and reduced solvent consumption. Ensure your method parameters (temperature, pressure, solvent) are optimized for your specific sample matrix. A mixture of hexane, dichloromethane, and methanol can be effective for extracting PCBs and their metabolites from tissue samples.[3]
-
Ultrasonic Extraction (Sonication): While faster, sonication (e.g., EPA Method 3550C) can sometimes be less efficient than Soxhlet or PLE for tightly bound residues. Ensure sufficient extraction cycles and appropriate solvent choice.
-
-
Sample Pre-treatment:
-
Moisture Content: For wet samples, avoid air-drying to prevent the loss of volatile congeners and minimize laboratory air contamination.[6] Instead, mix the sample with a drying agent like sodium sulfate until a free-flowing powder is obtained.[6]
-
Homogenization: Ensure your sample is thoroughly homogenized to allow for efficient solvent interaction with the entire sample matrix.
-
-
Solvent Selection:
-
A combination of a nonpolar solvent (like hexane) and a more polar solvent (like acetone or dichloromethane) is generally effective for disrupting the interactions between PCBs and the sample matrix.[8]
-
Self-Validating System: To validate your extraction efficiency, spike a subset of your samples with a known amount of a surrogate standard, such as tetrachloro-m-xylene or a ¹³C-labeled PCB congener not expected to be in your samples, prior to extraction.[8] The recovery of this surrogate will provide a quantitative measure of your extraction method's performance.
Sample Cleanup
Q4: My chromatograms show a lot of background noise and interfering peaks, making it difficult to integrate the peak for PCB-43. How can I clean up my sample extracts more effectively?
A4: High background and interfering peaks are typically due to co-extracted matrix components like lipids, pigments, and other organic compounds. A robust cleanup step is essential.[5]
Causality: The solvents used for PCB extraction are non-specific and will also extract other soluble organic molecules from the sample. These co-extractives can interfere with the GC analysis, leading to elevated baselines, co-eluting peaks, and ion source contamination in MS detectors.
Troubleshooting Workflow:
Caption: Decision workflow for sample extract cleanup.
Detailed Protocols:
-
For High-Fat Samples (e.g., biological tissues):
-
Gel Permeation Chromatography (GPC): This is a highly effective technique for separating lipids and other large molecules from your analytes based on size exclusion.[6]
-
Sulfuric Acid Cleanup: For a more aggressive cleanup, carefully shake your hexane extract with concentrated sulfuric acid. This will destroy many organic interferences. Note: This method can also destroy some target analytes, so it's crucial to validate its suitability for PCB-43. A sequential sulfuric acid/potassium permanganate cleanup (EPA Method 3665A) is specifically designed for PCB analysis.[8]
-
-
For Environmental Samples (e.g., soil, sediment):
-
Adsorption Chromatography: This is the most common and often essential cleanup step.
-
Florisil Column Cleanup (e.g., EPA Method 3620C): Florisil is a magnesium silicate gel that is effective at retaining polar interfering compounds. PCBs are eluted with a nonpolar solvent like hexane.
-
Silica Gel Column Cleanup (e.g., EPA Method 3630C): Similar to Florisil, silica gel is used to separate compounds based on polarity.
-
-
Sulfur Removal: For sediment extracts, elemental sulfur can be a significant interference, especially with an Electron Capture Detector (ECD). This can be removed by passing the extract over activated copper granules.[6]
-
Instrumental Analysis & Quantification
Q5: I am using GC-MS for my analysis, but I am struggling to achieve the required detection limits for PCB-43. What can I do to improve sensitivity?
A5: Achieving low detection limits requires optimizing your GC-MS system for sensitivity and selectivity.
Causality: Insufficient sensitivity can be due to a non-optimized instrument method, a detector not suitable for trace analysis, or the presence of matrix components that suppress the instrument's response.
Recommendations for Enhanced Sensitivity:
| Technique | Description | Key Advantages | Authoritative Source |
| High-Resolution Mass Spectrometry (HRMS) | HRMS instruments can distinguish between molecules with very similar masses. | Offers improved sensitivity and selectivity by filtering out interferences from the sample matrix.[1] | EPA Method 1668 |
| Tandem Mass Spectrometry (GC-MS/MS) | This technique involves selecting a specific ion for PCB-43, fragmenting it, and then detecting a specific fragment ion. | Significantly increases selectivity and reduces chemical background noise, leading to lower detection limits.[9] | Thermo Fisher Scientific Application Note[9] |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of a stable isotope-labeled standard of PCB-43 (e.g., ¹³C₁₂-PCB-43) is added to the sample before extraction. | Corrects for analyte loss during sample preparation and for matrix effects, providing the most accurate quantification at low levels.[1][10][11] | Cambridge Isotope Laboratories[10] |
Step-by-Step Protocol for Isotope Dilution GC-HRMS Analysis:
-
Sample Spiking: Prior to extraction, spike every sample, blank, and quality control sample with a known amount of the ¹³C₁₂-PCB-43 standard.
-
Extraction and Cleanup: Perform your validated extraction and cleanup procedures as described in the previous sections.
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of native PCB-43 and a fixed concentration of ¹³C₁₂-PCB-43.[12]
-
Analysis: Analyze the calibration standards and your prepared samples by GC-HRMS.
-
Quantification: The concentration of native PCB-43 is calculated based on the ratio of the response of the native congener to the response of its isotopically labeled counterpart. This method inherently corrects for variations in sample preparation recovery and instrument response.
Q6: My results for PCB-43 are inconsistent between batches. How can I ensure the trustworthiness and reproducibility of my data?
A6: Inconsistent results are often a sign of poor quality control. Implementing a robust, self-validating system is key to producing trustworthy data.
Causality: Variability can be introduced at any stage of the analytical process, from sample collection to final data analysis. Without proper controls, it is impossible to identify the source of the error.
Workflow for a Self-Validating System:
Caption: Quality control workflow for reproducible PCB analysis.
Key Quality Control Measures:
-
Method Blank (MB): An analyte-free matrix that is carried through all stages of the sample preparation and analysis.[8] This is critical for assessing contamination introduced by reagents, glassware, or the laboratory environment.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of PCB-43. The recovery of the spike in the LCS demonstrates the accuracy of your method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with a known amount of PCB-43 and analyzed. This helps to evaluate the effect of the sample matrix on the analytical method and provides a measure of precision.
-
Surrogate Standards: As mentioned previously, these are added to every sample to monitor the efficiency of the extraction and cleanup process for each individual sample.[8]
-
Certified Reference Materials (CRMs): Whenever possible, analyze a CRM with a matrix similar to your samples. This provides an independent verification of your method's accuracy.
By consistently including these QC samples in every analytical batch, you create a self-validating system that ensures the trustworthiness and defensibility of your low-level PCB-43 data.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved from [Link]
-
LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. LSPA. Retrieved from [Link]
-
Megson, D., et al. (2013). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC. Retrieved from [Link]
-
Washington State Department of Ecology. (2017). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Washington State Department of Ecology. Retrieved from [Link]
-
Payne, R. B., et al. (2011). Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. NIH. Retrieved from [Link]
-
Nakano, T., et al. (2011). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Hovander, L., et al. (2006). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. NIH. Retrieved from [Link]
-
Carl ROTH. (n.d.). PCB 43. Carl ROTH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. EPA. Retrieved from [Link]
Sources
- 1. lspa.memberclicks.net [lspa.memberclicks.net]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. isotope.com [isotope.com]
- 11. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Minimizing Contamination During 2,2',3,6'-Tetrachlorobiphenyl Sample Collection and Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing contamination during the collection and storage of 2,2',3,6'-Tetrachlorobiphenyl (TCB) samples. Adherence to these protocols is critical for generating accurate and reproducible data in downstream analyses.
Introduction: The Challenge of Trace-Level TCB Analysis
This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2] Due to their environmental ubiquity and potential toxicity, accurate quantification at trace levels is often required. The primary challenge in TCB analysis is preventing extraneous contamination at every stage, from sample collection to final analysis. This guide provides a self-validating system of protocols and troubleshooting advice to ensure the integrity of your samples.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during your experimental workflow, providing explanations and actionable solutions.
Question: My analytical results show TCB concentrations that are unexpectedly high and inconsistent across replicates. What are the likely sources of contamination?
Answer: Unexpectedly high and variable TCB concentrations are classic signs of external contamination. The potential sources are numerous and can be introduced at multiple stages of your workflow. A systematic investigation is crucial.
Immediate Action Plan:
-
Review Your Sampling Environment:
-
Atmospheric Deposition: Were samples collected near potential sources of PCBs, such as old industrial sites, or in a laboratory with a history of high-concentration PCB standard usage? PCBs can be present in dust and aerosols.
-
Cross-Contamination from Other Samples: Ensure that high-concentration and low-concentration samples are not processed in the same area or with the same equipment without rigorous decontamination.
-
-
Evaluate Your Sampling Equipment and Containers:
-
Improperly Cleaned Equipment: Any non-dedicated equipment, such as scoops, drills, or chisels, must be meticulously decontaminated between sampling points.[3]
-
Contaminated Sample Containers: Only use certified pre-cleaned glass containers with Teflon-lined caps.[3][4][5] Plastic containers are generally unsuitable as PCBs can leach from or sorb to the plastic.
-
-
Assess Your Personal Protective Equipment (PPE):
-
Gloves: Change gloves between each sample collection to prevent cross-contamination. Nitrile gloves are a suitable choice.
-
-
Analyze Your Quality Control (QC) Samples:
-
Field Blanks: If your field blanks show TCB contamination, it points to a problem with the sampling environment or the sample containers.
-
Equipment Blanks: Contamination in equipment blanks indicates that your decontamination procedure is insufficient.[3]
-
Causality Explained: PCBs, including this compound, are hydrophobic and adhere strongly to surfaces. Even minute quantities of contaminating material can lead to significant errors in trace-level analysis. A robust quality assurance project plan (QAPP) or sampling and analysis plan (SAP) is essential to control these variables.[3][6]
Question: I am experiencing low recovery of this compound in my samples. What could be causing this?
Answer: Low analyte recovery can be as problematic as contamination and points to a loss of TCB during sample collection, storage, or processing.
Potential Causes and Solutions:
-
Adsorption to Surfaces:
-
Inappropriate Containers: TCBs can adsorb to the walls of improper sample containers, especially plastics. Always use amber glass containers with Teflon-lined caps.
-
Labware: During extraction, TCBs can adsorb to laboratory glassware.[7] Ensure all glassware is scrupulously clean.
-
-
Volatilization:
-
Improper Storage: Storing samples at room temperature or in direct sunlight can lead to the volatilization of TCBs. Samples should be stored in a cool, dark place.
-
Sample Processing: During solvent evaporation steps, a gentle stream of nitrogen is preferred over aggressive heating to prevent loss of the analyte.[8]
-
-
Degradation:
-
Photodegradation: Exposure to UV light can degrade PCBs. The use of amber glass containers helps to mitigate this.
-
Extended Holding Times: Adhere strictly to recommended holding times to prevent degradation. For many matrices, the suggested holding time for PCB samples is 14 days until extraction.[3] Freezing samples can extend this holding time.[9]
-
-
Inefficient Extraction:
Self-Validation Check: Incorporate matrix spike and matrix spike duplicate samples into your analytical batch. The recovery of the spiked TCB will provide a direct measure of the efficiency of your extraction and analytical process.
Frequently Asked Questions (FAQs)
Q1: What type of sample containers should I use for this compound analysis?
A1: The industry standard is to use certified pre-cleaned amber glass containers with Teflon-lined screw caps.[3][4][5]
-
Why Glass? Glass is inert and minimizes the risk of analyte adsorption to the container walls.
-
Why Amber? Amber glass protects the sample from UV light, which can cause photodegradation of TCBs.
-
Why Teflon-lined Caps? Teflon is a highly inert material that prevents contamination from the cap liner and ensures a tight seal to prevent volatilization.
Q2: What are the recommended storage conditions and holding times for TCB samples?
A2: Proper storage is critical to maintain sample integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, typically ≤ 6°C | To minimize volatilization and biological degradation. |
| Light Conditions | Dark (using amber containers or storing in a dark location) | To prevent photodegradation. |
| Holding Time | Generally 14 days to extraction for non-aqueous samples; can be extended by freezing.[3][9] | To prevent chemical and biological degradation of the analyte. |
Always consult your laboratory's specific standard operating procedures (SOPs) or the analytical method requirements (e.g., EPA methods) for precise holding times for your specific matrix.
Q3: How do I properly decontaminate my sampling equipment?
A3: A rigorous, multi-step decontamination process is essential to prevent cross-contamination between samples.[3]
-
Initial Cleaning: Remove any gross contamination with a brush and cloths.
-
Detergent Wash: Wash the equipment with a phosphate-free detergent and potable water solution.
-
Solvent Rinse: Rinse the equipment with a suitable solvent, such as hexane, to remove any residual organic compounds.
-
Deionized Water Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry on a clean surface or use a clean cloth.
Q4: What are the essential Quality Control (QC) samples to include during field collection?
A4: A robust QC program is your primary tool for identifying and quantifying contamination.
-
Field Blanks: These consist of a certified clean sample container filled with analyte-free water or solvent in the field. They are exposed to the sampling environment and handled like a real sample. Field blanks help identify contamination from the atmosphere or sample containers.[3]
-
Equipment Blanks (Rinsate Blanks): After decontaminating your sampling equipment, run analyte-free water or solvent over the equipment and collect it in a sample container. This will tell you if your decontamination procedure is effective.[3]
-
Field Duplicates: Collect a second sample from the same location to assess the precision of your sampling method. A minimum frequency of 1 per 20 samples is often recommended.[3]
-
Trip Blanks: These are sample containers filled with analyte-free water or solvent that remain with the sample shipment from the lab to the field and back. They are never opened in the field and are used to assess contamination during transport and storage.
Experimental Protocols
Protocol 1: Field Sampling of Porous Surfaces (e.g., Concrete, Brick) for TCBs
This protocol is adapted from the US EPA Standard Operating Procedure for Sampling Porous Surfaces for PCBs.[3][10][11]
Materials:
-
Certified pre-cleaned 2 oz or 40 mL wide-mouth amber glass jars with Teflon-lined caps.
-
Impact hammer drill with carbide drill bits.
-
Stainless steel scoops and chisels.
-
Aluminum foil.
-
Decontamination supplies (as described in FAQ Q3).
-
Personal Protective Equipment (PPE): nitrile gloves, safety glasses.
-
Sample labels, chain-of-custody forms.
Procedure:
-
Site Preparation: Clearly mark the sampling locations. Remove any surface debris with a clean brush.
-
Sample Collection:
-
Use a rotary impact hammer drill with a clean, decontaminated carbide drill bit to generate a fine powder from the surface.
-
Collect the powder on a clean piece of aluminum foil or directly into a clean collection container.
-
For depth profiling, collect samples at defined intervals (e.g., 0-0.5 inches).[3]
-
For softer porous surfaces like wood or caulking, a decontaminated stainless steel chisel or knife can be used to collect a representative sample.[3][10]
-
-
Sample Transfer: Using a clean, decontaminated stainless steel scoop, transfer a sufficient amount of the sample (typically at least 10 grams) into a pre-labeled amber glass jar.[3]
-
Sealing and Storage: Securely close the jar with the Teflon-lined cap. Place the sample in a cooler with ice or cold packs (≤ 6°C) for transport to the laboratory.
-
Decontamination: Thoroughly decontaminate all sampling equipment before collecting the next sample as per the procedure in FAQ Q3.
-
Quality Control: Collect field blanks, equipment blanks, and field duplicates as required by your sampling plan.[3]
Protocol 2: Sample Storage and Transport
Procedure:
-
Labeling: Ensure all sample containers are clearly labeled with a unique sample ID, date, time of collection, and any other relevant information.
-
Chain of Custody: Complete a chain-of-custody form for all samples. This document provides a legal record of sample handling from collection to analysis.
-
Packaging: Place the sealed sample containers in a cooler. Use bubble wrap or other packing material to prevent breakage.
-
Temperature Control: Add a sufficient amount of ice or frozen gel packs to the cooler to maintain a temperature of ≤ 6°C during transport.
-
Documentation: Place the completed chain-of-custody form in a sealed plastic bag and tape it to the inside lid of the cooler.
-
Shipping: Securely tape the cooler shut and ship it to the analytical laboratory as soon as possible to meet holding time requirements.
Visualizations
Diagram 1: Workflow for Minimizing TCB Contamination During Sample Collection
Caption: A workflow diagram illustrating the key steps to prevent contamination during TCB sample collection.
Diagram 2: Troubleshooting Logic for Unexpected TCB Results
Caption: A decision tree for troubleshooting common issues in TCB sample analysis.
References
-
Standard Operating Procedure for Sampling Porous Surfaces for PCBs - US EPA. (2011, May 5). US EPA. [Link]
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ATSDR. [Link]
-
-
Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. (2008, February). US EPA. [Link]
-
Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs). (2025, October 23). US EPA. [Link]
-
Characterization: Sampling and Testing Approaches for PCBs. (2012, September 18). New England Interstate Water Pollution Control Commission. [Link]
-
PCB Failure Analysis: Identifying and Solving Common Issues. (2025, May 15). ALLPCB. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
2,2',3,6-Tetrachlorobiphenyl. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
How to Test for PCBs and Characterize Suspect Materials. (2025, November 12). US EPA. [Link]
-
2,2',3,5'-Tetrachlorobiphenyl. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
A Complete Guide to PCB Quality Control. (n.d.). ELEPCB. [Link]
-
Certified Amber Glass Jugs and Clear Jars. (n.d.). CP Lab Safety. [Link]
-
What is the reason of loss in volume reduction before GC analysis, nitrogen stream or rotary? (2018, February 12). ResearchGate. [Link]
-
Pcb 77. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Board-level Troubleshooting. (n.d.). Texas Instruments. [Link]
-
STANDARD OPERATING PROCEDURE (SOP) FOR SAMPLING POROUS SURFACES FOR PCBs. (2011, May 5). US EPA. [Link]
-
Precleaned Certified. (n.d.). Environmental Sampling Supply. [Link]
Sources
- 1. This compound | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. essvial.com [essvial.com]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. anrweb.vt.gov [anrweb.vt.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Estrogenic Activity of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) and Other Polychlorinated Biphenyls
This guide provides a comprehensive evaluation of the estrogenic activity of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) in relation to other polychlorinated biphenyls (PCBs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various in vitro assays to offer a comparative analysis of these persistent environmental pollutants and their potential as endocrine disruptors.
Introduction: Polychlorinated Biphenyls as Endocrine Disruptors
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties.[1] Despite their production being banned in many countries, their persistence in the environment and bioaccumulation in the food chain continue to pose a significant risk to human and wildlife health.[1]
A growing body of evidence has classified certain PCB congeners as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[2] One of the primary mechanisms of endocrine disruption by PCBs is their ability to mimic or antagonize the actions of endogenous estrogens, such as 17β-estradiol (E2).[1][3] This estrogenic or anti-estrogenic activity can lead to a range of adverse health effects, including developmental and reproductive problems.[1][3]
The estrogenic potential of a PCB congener is largely determined by its chemical structure, specifically the number and position of chlorine atoms on the biphenyl rings. This guide focuses on the estrogenic activity of this compound (PCB 42) and provides a comparative analysis with other well-studied PCB congeners.
Understanding Estrogenic Activity of PCBs: A Mechanistic Overview
The estrogenic activity of PCBs is primarily mediated through their interaction with estrogen receptors (ERs), particularly ERα and ERβ. As lipophilic molecules, PCBs can diffuse across cell membranes and bind to these intracellular receptors. Upon binding, the PCB-ER complex can translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs). This interaction can either initiate or block the transcription of estrogen-responsive genes, leading to an estrogenic (agonist) or anti-estrogenic (antagonist) response.
Sources
- 1. Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
